molecular formula C27H26N4O5S B11415942 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-ethoxyphenyl)acetamide

2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B11415942
M. Wt: 518.6 g/mol
InChI Key: WXCWTJUOLGBRLI-UHFFFAOYSA-N
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Description

The compound 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-ethoxyphenyl)acetamide is a tricyclic heterocyclic molecule featuring a complex fused-ring system with sulfur and nitrogen atoms. Its structure includes a 2-ethoxyphenyl acetamide moiety, which distinguishes it from closely related analogues.

Properties

Molecular Formula

C27H26N4O5S

Molecular Weight

518.6 g/mol

IUPAC Name

2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C27H26N4O5S/c1-3-36-21-12-8-7-11-20(21)28-23(33)16-30-26-24(19-13-14-29(17(2)32)15-22(19)37-26)25(34)31(27(30)35)18-9-5-4-6-10-18/h4-12H,3,13-16H2,1-2H3,(H,28,33)

InChI Key

WXCWTJUOLGBRLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N(C2=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[740

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: It may have biological activity, making it a candidate for drug discovery and development. Studies could focus on its interactions with biological targets and its effects on cellular processes.

    Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating various diseases. Preclinical and clinical studies would be necessary to evaluate its safety and efficacy.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-ethoxyphenyl)acetamide depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects might be mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Variations

The target compound is compared to two analogues:

2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide (CAS 866811-62-3, ).

2-{11-acetyl-4-benzyl-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7)-dien-6-yl}-N-(4-ethoxyphenyl)acetamide (CAS 902903-59-7, ).

Table 1: Structural and Physicochemical Comparison
Property Target Compound N-(2-Methoxyphenyl) Analogue () N-(4-Ethoxyphenyl)-4-Benzyl Analogue ()
Molecular Weight (g/mol) ~518.6 (estimated) 504.6 532.61
Substituents N-(2-ethoxyphenyl), 4-phenyl N-(2-methoxyphenyl), 4-phenyl N-(4-ethoxyphenyl), 4-benzyl
XLogP3 ~3.0 (estimated) 2.6 Not reported
Hydrogen Bond Donors 1 1 Likely 1 (inferred)
Hydrogen Bond Acceptors 6 6 Likely 6–7 (inferred)
Topological Polar Surface Area (Ų) ~128 (estimated) 128 Not reported
Complexity ~880 (estimated) 880 Higher due to benzyl group

Impact of Substituent Modifications

a) Ethoxy vs. Methoxy Groups
  • The replacement of the methoxy group () with an ethoxy group in the target compound increases lipophilicity (estimated XLogP3: ~3.0 vs. 2.6). This modification may enhance membrane permeability but reduce aqueous solubility .
  • The 2-ethoxyphenyl substituent in the target compound vs.
b) Benzyl vs. Phenyl at Position 4
  • The 4-benzyl substituent in introduces greater steric bulk compared to the 4-phenyl group in the target compound and . This could affect binding pocket compatibility in protein targets or metabolic stability .
c) Positional Isomerism (2- vs. 4-Substitution)
  • The 2-ethoxyphenyl group in the target compound vs. the 4-ethoxyphenyl in may lead to differences in hydrogen-bonding patterns or π-π stacking interactions, critical for target engagement.

Research Implications

  • Pharmacokinetics : The ethoxy group’s lipophilicity may improve blood-brain barrier penetration, whereas the benzyl group in could hinder it due to increased molecular weight.
  • Structure-Activity Relationships (SAR) : Subtle changes in substituents (e.g., methoxy → ethoxy, phenyl → benzyl) warrant further biological testing to quantify effects on potency, selectivity, and toxicity.

Biological Activity

The compound 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule notable for its intricate structure and potential biological activities. This article aims to explore its biological activity, synthesis, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C28H28N4O5SC_{28}H_{28}N_4O_5S with a molecular weight of approximately 546.6 g/mol. The structure features multiple functional groups, including acetyl, phenyl, and thiazole moieties, which contribute to its diverse biological interactions.

Structural Features

FeatureDescription
Molecular Formula C28H28N4O5SC_{28}H_{28}N_4O_5S
Molecular Weight 546.6 g/mol
Functional Groups Acetyl, Phenyl, Thiazole
Tricyclic Framework Yes

Preliminary Studies

Preliminary investigations into the biological activity of this compound suggest that it may interact with various enzymes and receptors, potentially leading to multiple therapeutic effects. Its unique structural characteristics allow for binding to different biological targets, which could result in diverse pharmacological profiles.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.
  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against various pathogens.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in medicinal chemistry:

  • Antimicrobial Activity : Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For example, compounds with acetyl groups demonstrated greater efficacy against bacterial strains compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : In vitro studies assessing cytotoxicity on cell lines (e.g., L929) indicated that certain derivatives could enhance cell viability while others exhibited toxicity at higher concentrations .
  • Pharmacological Profiling : A comparative analysis of structurally related compounds revealed that modifications in the phenyl group can lead to altered receptor interactions and enhanced potency against specific biological targets .

Summary of Biological Activities

Study FocusFindings
Antimicrobial EfficacyCompounds showed significant activity against Gram-positive and Gram-negative bacteria .
CytotoxicityVariability in cytotoxic effects; some compounds increased cell viability .
Structural ModificationsAltered pharmacological profiles based on functional group changes .

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